molecular formula C23H26N2O2 B2479094 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1286719-85-4

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2479094
CAS No.: 1286719-85-4
M. Wt: 362.473
InChI Key: MUSKHGIQTWKLNC-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a urea functional group The compound’s structure includes a hydroxy-substituted butyl chain, a phenyl ring, and a naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

    Formation of the hydroxy-substituted butyl chain: This can be achieved through the reaction of a suitable alkene with a hydroxy-containing reagent under acidic or basic conditions.

    Attachment of the phenyl ring: This step might involve a Friedel-Crafts alkylation reaction where the hydroxy-substituted butyl chain is reacted with benzene in the presence of a Lewis acid catalyst.

    Formation of the urea group: The hydroxy-substituted butyl chain with the phenyl ring can be reacted with an isocyanate to form the urea linkage.

    Attachment of the naphthylmethyl group: This can be achieved through a nucleophilic substitution reaction where the urea compound is reacted with a naphthylmethyl halide.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups could form hydrogen bonds with target proteins, while the aromatic rings might engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-2-ylmethyl)urea: Similar structure but with a different position of the naphthyl group.

    1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.

Uniqueness

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-23(27,15-14-18-8-3-2-4-9-18)17-25-22(26)24-16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,27H,14-17H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSKHGIQTWKLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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